molecular formula C15H14N2O5S B2457161 (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid CAS No. 380318-18-3

(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid

Cat. No. B2457161
CAS RN: 380318-18-3
M. Wt: 334.35
InChI Key: HKHDAAILNKOLII-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as ATB-346 and has been found to have several biochemical and physiological effects that make it a promising candidate for further research.

Mechanism Of Action

ATB-346 works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. Unlike traditional NSAIDs, ATB-346 selectively targets COX-2 and does not inhibit the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 makes ATB-346 a potential alternative to traditional NSAIDs, which can cause gastrointestinal side effects.
Biochemical and Physiological Effects:
ATB-346 has been found to have several biochemical and physiological effects that make it a promising candidate for further research. In addition to its anti-inflammatory and analgesic effects, ATB-346 has been found to have antioxidant properties that make it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. ATB-346 has also been found to have anti-cancer properties that make it a potential treatment for various types of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of ATB-346 for lab experiments is its selective inhibition of COX-2. This makes it a potential alternative to traditional NSAIDs, which can cause gastrointestinal side effects. ATB-346 has also been found to have high solubility and stability, which makes it easy to work with in lab experiments. One of the limitations of ATB-346 for lab experiments is its relatively high cost compared to traditional NSAIDs.

Future Directions

There are several future directions for research on ATB-346. One of the most promising directions is in the field of inflammation and pain management. Further research is needed to determine the efficacy and safety of ATB-346 as a potential alternative to traditional NSAIDs. Another future direction for research is in the field of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the potential of ATB-346 as a treatment for these diseases. Finally, further research is needed to determine the potential of ATB-346 as a treatment for various types of cancer.

Synthesis Methods

ATB-346 is synthesized by reacting 5-(carboxymethyl)-2-mercapto-1,3-thiazol-4-one with 4-chlorobenzoic acid in the presence of triethylamine. The resulting compound is then reacted with allylamine in the presence of a coupling agent to yield (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid. This synthesis method has been optimized to yield high purity and high yield of ATB-346.

Scientific Research Applications

ATB-346 has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of ATB-346 is in the field of inflammation and pain management. ATB-346 has been found to have anti-inflammatory and analgesic effects that make it a potential alternative to non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen. ATB-346 has also been studied for its potential use in the treatment of osteoarthritis, a degenerative joint disease that affects millions of people worldwide.

properties

IUPAC Name

4-[[5-(carboxymethyl)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-2-7-17-13(20)11(8-12(18)19)23-15(17)16-10-5-3-9(4-6-10)14(21)22/h2-6,11H,1,7-8H2,(H,18,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHDAAILNKOLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid

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